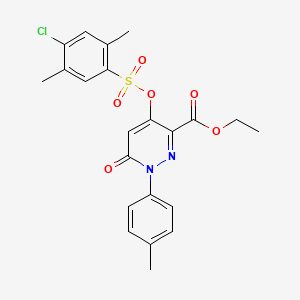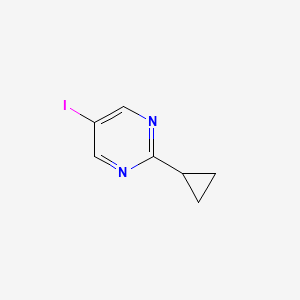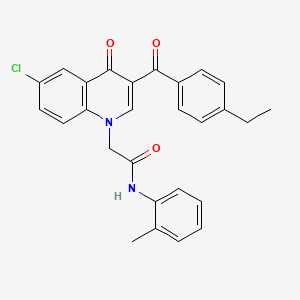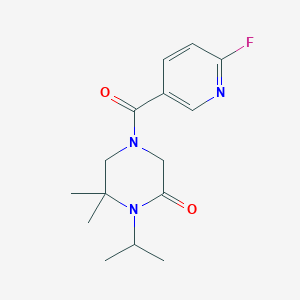
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, also known as ENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB is a pyrazole derivative that has been synthesized using various methods, and its unique chemical structure makes it a promising candidate for use in scientific research.
Scientific Research Applications
1. Idiopathic Pulmonary Fibrosis Treatment
The compound (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a derivative of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, has been identified for potential use in treating idiopathic pulmonary fibrosis. It shows high affinity and selectivity for the αvβ6 integrin, crucial in lung tissue repair and fibrosis (Procopiou et al., 2018).
2. Antimicrobial and Antiinflammatory Activities
Pyrazole-based compounds, including those related to this compound, have been studied for their antimicrobial and anti-inflammatory properties. These compounds have shown potential in combating various microbial strains and in reducing inflammation, suggesting their usefulness in therapeutic applications (Narayana et al., 2009).
3. Urease Inhibitors for Therapeutic Applications
In the search for effective urease inhibitors, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid (a related compound), have shown promising results. These molecules exhibit potent inhibitory potential and could be valuable in drug design programs targeting diseases associated with urease enzyme activity (Nazir et al., 2018).
4. Synthesis of Fluorescent Probes for Biological Imaging
Pyrazolyl-based anilines, similar to this compound, have been synthesized and found to emit in the redshift region. These compounds hold potential for use as fluorescence probes in biological imaging, aiding in visualizing and tracking biological processes (Banoji et al., 2022).
5. Electrocatalysis and Light-Induced Processes
A study focused on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of this compound, explored its use in electrocatalysis and light-induced processes. This compound showed potential in optically gating synthetic ion channels, implying its utility in controlled release, sensing, and information processing applications (Ali et al., 2012).
properties
IUPAC Name |
4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJJGBSDSHTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)


![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)